Product packaging for Nedocromil(Cat. No.:CAS No. 69049-73-6)

Nedocromil

Cat. No.: B1678009
CAS No.: 69049-73-6
M. Wt: 371.3 g/mol
InChI Key: RQTOOFIXOKYGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nedocromil is a pyranoquinolone derivative and mast cell stabilizer that serves as a valuable tool for researchers investigating inflammatory processes, particularly in the fields of respiratory and ocular biology . Its primary research value lies in its ability to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma and allergic reactions, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . The compound's mechanism of action involves inhibiting the release of preformed and newly generated inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4 from different cells in the bronchial mucosa . Research indicates its mechanism may also be partly due to the inhibition of axon reflexes and the release of sensory neuropeptides, such as substance P and neurokinin A . Studies have demonstrated that this compound has a significant inhibitory effect on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness . It has proven effective in research models for preventing exercise-induced bronchoconstriction, reducing both the severity and duration of airway narrowing . In ophthalmic research, this compound sodium is used to study hypersensitivity reactions in models of allergic conjunctivitis, where it inhibits mast cell degranulation and decreases chemotaxis and activation of eosinophils . It is important to note that this compound itself possesses no direct bronchodilator, antihistamine, or corticosteroid activity, making it a specific probe for studying mast cell stabilization and related pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO7 B1678009 Nedocromil CAS No. 69049-73-6

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTOOFIXOKYGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101626-68-0 (calcium salt (1:1)), 69049-74-7 (di-hydrochloride salt)
Record name Nedocromil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023356
Record name Nedocromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.59e-02 g/L
Record name Nedocromil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69049-73-6
Record name Nedocromil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69049-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nedocromil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nedocromil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nedocromil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69049-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEDOCROMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B535E0BN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 °C
Record name Nedocromil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nedocromil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Action of Nedocromil

Cellular and Molecular Targets Nedocromil targets a variety of inflammatory cells, including mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets.ncats.iodrugbank.commims.comhmdb.cafda.gov

Mast Cell Function Modulation A key mechanism of action for this compound is the stabilization of mast cells, which are critical players in allergic reactions.ncats.ioguidetopharmacology.orgwikipedia.org

Inhibition of Inflammatory Cell Activation and Mediator Release. this compound inhibits the activation and subsequent release of inflammatory mediators from various cell types, including mast cells.ncats.iodrugbank.commims.comhmdb.cafda.govThese mediators encompass substances such as histamine (B1213489), prostaglandin (B15479496) D2 (PGD2), and leukotriene C4 (LTC4), which are derived from arachidonic acid metabolism.ncats.iodrugbank.comhmdb.camedchemexpress.comStudies have shown that this compound can inhibit IgE-induced histamine release from mast cells.caymanchem.comnih.govIt also suppresses the release of tryptase and beta-hexosaminidase from mast cells.guidetopharmacology.orgresearchgate.netThis inhibitory effect on mediator release contributes to the prevention of both immediate and late-phase allergic reactions.nih.govdrugbank.com

This compound's ability to prevent mediator release may involve modulating signal transduction pathways within these cells. fda.gov For instance, it has been shown to inhibit the activation of neutrophils stimulated by phorbol (B1677699) ester in a rat peritoneal mast cell model. fda.gov Some research suggests that this compound, similar to sodium cromoglycate, may prevent mediator release by blocking chloride channels, thereby stabilizing mast cells. elsevier.eskarger.com Electrophysiological studies indicate that this compound can block a chloride channel, potentially the ICln channel, in fibroblasts, and was found to be more potent and efficacious than sodium cromoglycate in this regard. karger.com

Leukocyte Adhesion and Chemotaxis Regulation this compound also influences the behavior of other leukocytes involved in inflammatory processes, particularly eosinophils.ncats.iodrugbank.commims.comhmdb.camedscape.com

Modulation of Neutrophil Recruitment.

This compound has been shown to inhibit the recruitment of neutrophils onto vascular endothelium. nih.govnih.govwestminster.ac.uk Studies utilizing intravital microscopy in inflamed microcirculation models have demonstrated that this compound significantly inhibits neutrophil adhesion and emigration. nih.govnih.govwestminster.ac.uk This effect appears to be mediated, at least in part, through an annexin-A1 (Anx-A1)-dependent mechanism. nih.govnih.govwestminster.ac.uk Research indicates that this compound can stimulate the protein kinase C (PKC)-dependent phosphorylation and release of Anx-A1 in human polymorphonuclear leukocytes (PMNs). nih.govwestminster.ac.uk Inhibition of cell adhesion by this compound in flow chamber assays was reversed by antibodies targeting Anx-A1 or a combination of anti-formyl peptide receptors 1 and 2. nih.govwestminster.ac.uk

Data from studies on neutrophil recruitment:

Study ModelThis compound Dose (Route)Effect on Neutrophil Adhesion/EmigrationAnx-A1 Dependence
Inflamed Microcirculation (Mice)2-20 mg/kg (Systemic)Significant Inhibition (p<0.05)Yes (Absent in Anx-A1-/- mice) nih.govnih.govwestminster.ac.uk
Human PMN Flow Chamber Assay10 nMInhibition (p<0.05)Yes (Reversed by anti-Anx-A1 antibodies) nih.govwestminster.ac.uk
Effects on Macrophage Mediator Release.

This compound has demonstrated inhibitory effects on the release of mediators from macrophages. hmdb.cadrugbank.comncats.iofda.gov In vitro studies using human alveolar macrophages have shown that this compound can reduce the synthesis and release of mediators, as estimated by beta-glucuronidase activity. fda.govnih.govdrugs.com It also inhibits the release of inflammatory mediators such as prostaglandin D2 and leukotrienes C4 from various cell types, including macrophages, in the bronchial tree. hmdb.cadrugbank.comncats.io

Research findings on macrophage mediator release:

Cell TypeStimulus (if specified)Mediator MeasuredEffect of this compoundReference
Human Alveolar MacrophagesIgE-mediated nih.govBeta-glucuronidase activityReduced Synthesis and Release fda.govnih.govdrugs.com fda.govnih.govdrugs.com
Various Inflammatory Cells (including macrophages) hmdb.cadrugbank.comncats.ioNot specifiedProstaglandin D2, Leukotriene C4Inhibited Release hmdb.cadrugbank.comncats.io hmdb.cadrugbank.comncats.io

Neurogenic Pathway Modulation

This compound's mechanism of action also involves the modulation of neurogenic pathways, particularly those involving sensory nerves. hmdb.cadrugbank.comncats.io

Inhibition of Axon Reflexes.

This compound is believed to partly inhibit axon reflexes. hmdb.cadrugbank.comncats.io Axon reflexes in the airways involve the release of sensory neuropeptides from nerve endings, contributing to inflammatory responses. nih.gov While direct evidence for operational axon reflexes in human airways is still being investigated, studies in animal models, such as guinea pigs, have shown that this compound can partially inhibit neuropeptide release. nih.govresearchgate.net This inhibition of axon reflexes may contribute to this compound's ability to attenuate responses like bradykinin-induced bronchoconstriction. hmdb.cadrugbank.comncats.io

Modulation of Sensory Neuropeptide Release.

This compound modulates the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptides. hmdb.cadrugbank.comncats.io These neuropeptides are present in airway nerves and are involved in various features of asthma, including bronchoconstriction and pro-inflammatory effects. ersnet.org While some studies in animal models suggest this compound inhibits neuropeptide release, research in human skin models investigating the effect on histamine-induced flare and itch, which are mediated by sensory nerve activation, suggests this compound may modulate sensory neuron activation or conduction rather than directly interfering with neuropeptide release or actions. nih.govcdnsciencepub.comnih.gov

Summary of Neuropeptide Modulation:

NeuropeptideRole in AirwaysEffect of this compoundSupporting Evidence
Substance P, Neurokinin A, CGRPBronchoconstriction, Pro-inflammatory effects ersnet.orgModulation of release or actions; potential inhibition of sensory nerve activation/conduction hmdb.cadrugbank.comncats.ionih.govAnimal studies (partial inhibition of release) nih.govresearchgate.net, Human skin studies (modulation of sensory neuron activation/conduction) nih.gov

Ion Channel Modulation

This compound has been shown to influence the activity of certain ion channels. qdcxjkg.comnih.gov

Regulation of Chloride Ion Channel Activity.

This compound is capable of inhibiting chloride ion flux in various cell types, including mast cells, epithelial cells, and neurons. nih.govkarger.com Studies have demonstrated that this compound can block chloride channels. qdcxjkg.comnih.govkarger.com For instance, electrophysiological studies in mouse 3T3 fibroblasts showed that this compound blocked the ICln channel, an outwardly rectifying, calcium-insensitive chloride channel. karger.com this compound was found to be more efficacious and potent than sodium cromoglycate in blocking this current. karger.com This modulation of chloride channel activity may contribute to this compound's effects on cell volume regulation and the prevention of responses like mast cell degranulation and neuronal activation. nih.govkarger.com

Data on Chloride Ion Channel Modulation:

Cell TypeChannel Type InvestigatedEffect of this compoundRelative Potency vs. CromoglycateReference
Mouse 3T3 FibroblastsICln (Chloride Channel)BlockedMore efficacious and potent karger.com karger.com
Mast cells, Epithelial cells, Neurons nih.govChloride Ion ChannelsInhibition of ion flux nih.govNot specified nih.gov
Influence on Calcium Channel Dynamics.

While specific detailed information on this compound's direct influence on calcium channel dynamics is not extensively elaborated in the provided search results, some context can be inferred from related mechanisms. G protein-coupled receptor 35 (GPR35) activation, which this compound is suggested to modulate, can influence intracellular Ca²⁺ mobilization. researchgate.netplos.org Agonist-induced Ca²⁺ signaling events in astrocytes, for instance, involve the release of Ca²⁺ from internal stores, leading to a sustained Ca²⁺ entry across the plasma membrane. plos.org Activation of GPR35 has been shown to decrease the plateau phase of the increase in intracellular Ca²⁺ following an IP3-mediated stimulus in mouse cortical astrocytes. plos.org Although this specific finding relates to astrocytes and GPR35 agonists in general, it suggests a potential indirect link between this compound's interaction with GPR35 and the modulation of calcium dynamics within certain cell types.

Intracellular Signaling Pathways and Molecular Interactions

This compound's pharmacological effects are mediated through its interactions with several intracellular signaling pathways and key molecules.

Involvement of Annexin A1.

This compound has been shown to interact with Annexin A1 (Anx-A1), an endogenous anti-inflammatory protein. researchgate.netfrontiersin.org Studies suggest that this compound can stimulate the release of Anx-A1 from cells, such as human polymorphonuclear leukocytes (PMNs) and mast cells. westminster.ac.uknih.gov This release appears to be dependent on protein kinase C (PKC)-dependent phosphorylation of Anx-A1. frontiersin.orgwestminster.ac.uk Once released, Anx-A1 can interact with formyl peptide receptors (FPRs), particularly FPR2 (also known as ALX/FPR2), to exert its anti-inflammatory effects. frontiersin.orgnih.gov The ability of this compound to inhibit leukocyte migration and mast cell degranulation has been shown to be dependent on Anx-A1. frontiersin.orgnih.govnih.gov

G Protein-Coupled Receptor Modulation (GPR35).

This compound has been suggested to modulate the activity of the orphan G protein-coupled receptor 35 (GPR35). researchgate.net GPR35 is expressed in various tissues and immune cells, including mast cells, eosinophils, and basophils, and is involved in modulating inflammatory responses. researchgate.netmedchemexpress.comnih.gov While some studies suggest cromoglicic acid, a related compound, acts as a GPR35 agonist modulating intracellular Ca²⁺ release, the precise nature of this compound's interaction with GPR35 (agonist or antagonist) and its full implications for all its pharmacological effects require further elucidation. researchgate.net GPR35 can couple with different G proteins, predominantly Gα12/13 and Gαi/o, and its activation can lead to the recruitment of β-arrestin 2, influencing various downstream pathways, including MAPK and NF-κB signaling. nih.govscienceopen.com

Protein Kinase C (PKC) Regulation.

This compound influences the activity of Protein Kinase C (PKC). researchgate.netwikipedia.orgnih.gov Research indicates that this compound can stimulate PKC-dependent phosphorylation, particularly the phosphorylation of Annexin A1 at Ser27. researchgate.netfrontiersin.orgwestminster.ac.uknih.gov This phosphorylation is crucial for the translocation of Anx-A1 to the plasma membrane and its subsequent release. frontiersin.orgnih.gov this compound has been shown to potentiate the phosphorylation of both Anx-A1 and PKCα/β, leading to the translocation of phosphorylated Anx-A1 to the particulate fraction of cells. researchgate.net The regulation of PKC activity is complex and can be influenced by various factors, including phosphatases like PP2A. frontiersin.org

Phosphatase Activity Inhibition (PP2A).

This compound has been found to inhibit the activity of protein phosphatase 2A (PP2A). nih.govnih.govahajournals.org PP2A is a key enzyme involved in dephosphorylating various proteins, and its inhibition can lead to increased phosphorylation of its substrates. frontiersin.orgfrontiersin.org Studies suggest that this compound's inhibition of PP2A may contribute to the enhanced phosphorylation and release of Annexin A1, as PP2A is thought to be part of a control loop that limits Anx-A1 release. frontiersin.orgnih.gov This inhibition of phosphatase activity by this compound appears to be a mechanism shared with other related anti-allergic compounds. frontiersin.orgahajournals.org

Interaction with Arachidonic Acid Metabolism Pathways.

This compound interacts with pathways involved in arachidonic acid metabolism. drugbank.comtocris.com Arachidonic acid is a fatty acid that serves as a precursor for the synthesis of various inflammatory mediators, including prostaglandins, thromboxanes, and leukotrienes, through the cyclooxygenase and lipoxygenase pathways. drugbank.comlipidmaps.orgnih.govallergolyon.fr this compound inhibits the release of mediators such as prostaglandin D2 and leukotrienes C4, which are derived from arachidonic acid metabolism. drugbank.com This inhibitory effect on mediator release suggests that this compound modulates the activity of enzymes or processes within the arachidonic acid cascade, thereby reducing the production of these pro-inflammatory molecules. drugbank.comdrugbank.com

Clinical Research and Therapeutic Efficacy of Nedocromil

Efficacy in Respiratory Diseases

Nedocromil sodium has been studied extensively for its therapeutic effects in respiratory conditions, particularly asthma. nih.govqdcxjkg.com Its anti-inflammatory mechanism of action is believed to contribute to its clinical benefits in these diseases. virginia.edue-lactancia.org

Asthma Management

This compound is used as a prophylactic treatment for bronchial asthma. virginia.edu Clinical studies have evaluated its effectiveness in preventing and reducing the severity of asthma symptoms and improving lung function. virginia.edunih.govnih.govkarger.com

This compound has demonstrated inhibitory effects on both the early and late phases of bronchoconstriction induced by inhaled antigens. researchgate.netvirginia.edunih.govtermedia.pl Studies in asthmatic subjects have shown that this compound sodium can significantly inhibit the early allergic reaction (EAR) and the late allergic reaction (LAR) following allergen challenge. nih.gov For instance, one study observed that this compound sodium shifted the severity of the EAR, reducing the mean percentage fall in FEV1 from -34.8% to -6.9%, and inhibited the LAR, changing the mean percentage fall in FEV1 from -30.5% to +0.4%. nih.gov This suggests a protective effect against both immediate and delayed responses to allergens. researchgate.netvirginia.edunih.govtermedia.pl

Bronchial hyperresponsiveness (BHR), a hallmark feature of asthma, can be attenuated by this compound sodium. researchgate.netvirginia.edutermedia.pl Clinical investigations have shown that this compound can inhibit the increase in BHR that occurs after allergen challenge. nih.govnih.gov In one study, this compound sodium significantly inhibited the increase in BHR to methacholine (B1211447) at both 3 and 24 hours post-allergen challenge. nih.gov The provocative concentration causing a 20% fall in FEV1 (PC20) was significantly higher with this compound treatment compared to placebo, indicating reduced hyperresponsiveness. nih.gov Long-term treatment with this compound sodium has also been shown to decrease airway responsiveness to inhaled methacholine. researchgate.net

This compound sodium is effective in preventing exercise-induced bronchoconstriction (EIB). nih.govresearchgate.netvirginia.edunih.govnih.govnih.govualberta.caacpjournals.org Multiple randomized controlled trials have demonstrated that a single dose of this compound sodium inhaled prior to exercise significantly reduces the severity and duration of EIB in both adults and children. nih.govnih.govualberta.caacpjournals.org A meta-analysis of 20 trials involving 280 participants showed that this compound sodium improved the maximum percentage fall in FEV1 compared to placebo (weighted mean difference 15.5%). nih.govnih.govualberta.ca Similarly, the maximum percentage fall in peak expiratory flow rate (PEFR) was also improved (weighted mean difference 15.0%). nih.govnih.govualberta.ca this compound also shortened the time to recover normal lung function after exercise. nih.govualberta.caacpjournals.org This protective effect appears to be more pronounced in individuals with more severe EIB. nih.govnih.govualberta.ca

Here is a summary of findings on the prevention of Exercise-Induced Bronchoconstriction:

Outcome MeasureWeighted Mean Difference (95% CI)Effect with this compound vs PlaceboSource
Maximum Percentage Fall in FEV115.5% (13.2 to 18.1)Significant reduction nih.govnih.govualberta.ca
Maximum Percentage Fall in PEFR15.0% (8.3 to 21.6)Significant reduction nih.govnih.govualberta.ca
Time to Recover Normal Lung FunctionReduced from >30 mins to <10 minsSignificant reduction nih.govualberta.caacpjournals.org

This compound is effective in blunting the bronchoconstriction induced by various antigenic challenges. virginia.edunih.gov Studies in ragweed-sensitive subjects have shown that this compound is effective in shifting the stimulus response curve to inhaled antigen. nih.gov this compound sodium has been shown to inhibit the early and late asthmatic reactions induced by inhaled allergens, such as house dust mites. researchgate.netnih.gov This inhibition of allergen-induced responses is a key aspect of its utility in allergic asthma. researchgate.netvirginia.edunih.govnih.gov

Here is a summary of findings on Symptom Control and Pulmonary Function Improvement:

Outcome MeasureThis compound vs Placebo FindingsSource
Total Symptom ScoresSignificant decrease (e.g., 50% vs 9% in one study) virginia.edukarger.com
Pulmonary Function Tests (FEV1, PEF)Significant improvements in some studies, but conflicting long-term data virginia.edukarger.comscite.ainih.govcochrane.org
Bronchodilator UsageReduced reliance on inhaled beta-adrenergic agonists virginia.edunih.govkarger.comscite.ainih.gov
Asthma Severity (Diary Card)Significant improvements karger.comscite.ainih.gov
Asthma Severity (Clinician Assessment)Significantly in favor of this compound nih.govkarger.comscite.ai
Patient/Clinician Global OpinionJudged more effective than placebo nih.govkarger.comscite.ai
Effects on Allergen-Induced Bronchoconstriction.

Chronic Obstructive Pulmonary Disease (COPD) Investigations.

Research has investigated the potential efficacy of this compound sodium in the treatment of non-allergic subjects with chronic obstructive pulmonary disease (COPD). nih.govnih.govbmj.com In a double-blind study, 54 non-allergic patients with COPD were randomized to receive either placebo or this compound sodium for 10 weeks. nih.govnih.govbmj.com The study evaluated the effects on airway responsiveness to histamine (B1213489), methacholine, and adenosine-5'-monophosphate, as well as pulmonary function and symptom scores. nih.govnih.gov this compound sodium treatment did not demonstrate an effect on these parameters. nih.govnih.gov However, both patients and clinicians showed a preference for this compound sodium treatment, and there was a lower number of dropouts due to exacerbations in the group receiving the drug. nih.govnih.govbmj.com The findings suggested that longer trials would be necessary to determine if this compound sodium could potentially reduce the frequency of exacerbations and the decline in pulmonary function in patients with COPD. nih.govnih.govbmj.com Current evidence does not support the use of this compound in COPD patients, and it has not been adequately tested in this population. goldcopd.org

Efficacy in Ocular Allergic Conditions

This compound sodium has demonstrated efficacy in alleviating symptoms associated with allergic conjunctivitis. wikipedia.orgwikipedia.org It is available as an eye drop formulation. wikipedia.orgwikipedia.org

Study TypePatient GroupThis compound Outcome vs. PlaceboStatistical Significance (P-value)Source
Multicenter, Randomized, Placebo-ControlledSeasonal Allergic ConjunctivitisReduced eye itching, conjunctival injection, overall disease severity≤ 0.04, ≤ 0.001, ≤ 0.001 nih.gov
Multicenter, Double-Blind, Placebo-ControlledSeasonal Allergic ConjunctivitisImproved treatment efficacy (patient and clinician opinion), less concomitant antihistamine use0.003 (patients), 0.006 (clinicians), < 0.05 (topical), < 0.01 (oral) storkapp.me
Combined Analysis of Two Multicenter TrialsSeasonal Allergic ConjunctivitisReduced summary symptom score, itch, redness, conjunctival injection, conjunctival edema< 0.05 nih.gov
Randomized, CrossoverPerennial Allergic ConjunctivitisSignificantly lower light sensitivity, comparable other symptom scores, comparable sign reduction0.0125 (light sensitivity), < 0.01 (sign reduction) nih.gov
Meta-analysisSeasonal Allergic Conjunctivitis1.8 times more likely to perceive moderate/total control95% CI = 1.3 to 2.6 researchgate.net
Study TypePatient GroupComparisonKey FindingsStatistical Significance (P-value)Source
Double-Masked Comparative Study (4 weeks)VKCThis compound vs. Sodium Cromoglycate vs. PlaceboThis compound showed significant benefits over placebo for more ocular signs; better control of bulbar and lower tarsal chemosis vs. sodium cromoglycate; greatest symptom improvement.< 0.05 (chemosis vs. sodium cromoglycate) nih.gov
Parallel Group Study (5 months)Children with VKCThis compound vs. Sodium CromoglycateThis compound had quicker onset of action and was more efficacious overall for various signs and symptoms.Significant differences within 6 weeks and at 22 weeks nih.gov

Modulation of Ocular Inflammatory Infiltrates.

This compound sodium has been shown to modulate ocular inflammatory infiltrates in the context of allergic conjunctivitis. goldcopd.orgresearchgate.netnih.gov In an experimental model of ocular allergy in guinea pigs, topical 2% this compound sodium significantly decreased Evans blue extravasation from ocular tissues, a measure of increased vascular permeability (P < 0.01). nih.gov Furthermore, the cellular infiltrate, including mast cells, eosinophils, and neutrophils, in the substantia propria of the conjunctiva was markedly reduced in the drug-treated eyes. nih.gov No significant difference in cellular infiltrate reduction was observed between this compound sodium- and cromolyn (B99618) sodium-treated eyes in this model. nih.gov

A double-masked, randomized, placebo-controlled study in patients with vernal conjunctivitis evaluated the effectiveness of this compound 2% eyedrops on clinical symptoms and tear fluid cytology. researchgate.net While the this compound group showed significantly less hyperemia and itching compared to baseline, in the this compound-treated group, but not in the placebo group, the number of neutrophils, eosinophils, and lymphocytes in tears significantly decreased during some treatment weeks when compared with baseline. researchgate.net This suggests a modulating effect of this compound on the inflammatory cell populations in the tear fluid of patients with vernal conjunctivitis.

Efficacy in Allergic Rhinitis.

This compound sodium has been investigated for its efficacy in treating allergic rhinitis. nih.govnih.govcapes.gov.brcapes.gov.brnih.govfrontiersin.org Intranasal formulations of this compound sodium have been studied for both prophylactic and long-term therapy of seasonal allergic rhinitis. nih.gov

A double-blind, placebo-controlled trial involving 104 patients with ragweed allergic rhinitis examined the speed of onset of intranasal this compound sodium (1%). nih.gov this compound significantly improved rhinitis symptoms, as evidenced by lower symptom summary scores, within 2 hours of the first dose compared to placebo (p = 0.016). nih.gov This reduction in symptoms was maintained throughout a 2-day pollen exposure period. nih.gov Post-exposure symptom summary scores were also significantly lower in the this compound group compared to placebo (p < 0.007). nih.gov

A multicenter, double-blind, parallel-group study compared this compound sodium, 1% nasal solution, with placebo and cromolyn sodium, 4%, in 233 patients with ragweed seasonal allergic rhinitis. capes.gov.brnih.gov this compound sodium was more effective than placebo (p < 0.05) in relieving symptoms reported by patients. capes.gov.brnih.gov While cromolyn sodium was also more effective than placebo, the difference was not consistently significant. capes.gov.brnih.gov Both active treatments were superior to placebo for clinical parameters and global opinions of treatment, with the placebo group requiring more rescue therapy. capes.gov.brnih.gov Although there was no significant difference between this compound sodium and cromolyn sodium, the trend throughout the study favored this compound sodium. capes.gov.brnih.gov The findings indicated that this compound sodium was at least as effective as cromolyn sodium in reducing rhinitis symptoms during peak pollen season. capes.gov.brnih.gov

In a study comparing mometasone (B142194) furoate nasal spray and this compound sodium nasal spray as prophylactic treatment for moderate to severe seasonal allergic rhinitis, mometasone furoate led to significantly more days without symptoms (75.1% vs 54.5%; P < 0.001) and lower nasal symptom scores (mean, 1.4 vs 2.9; median, 0 vs 2; P < 0.001) compared to this compound sodium. nih.gov Patients in the mometasone furoate group were also more satisfied (93.1% vs 43.5%; P < 0.001). nih.gov

Study TypePatient GroupComparisonKey FindingsStatistical Significance (P-value)Source
Double-Blind, Placebo-Controlled TrialRagweed Allergic RhinitisThis compound vs. PlaceboSignificant symptom improvement within 2 hours, maintained throughout exposure; lower post-exposure symptom scores.0.016 (within 2 hours), < 0.007 (post-exposure) nih.gov
Multicenter, Double-Blind, Parallel-GroupRagweed Seasonal Allergic RhinitisThis compound vs. Cromolyn vs. PlaceboThis compound more effective than placebo; trend favored this compound over cromolyn; both active treatments better than placebo for clinical parameters.< 0.05 (this compound vs. Placebo) capes.gov.brnih.gov
Open-Label, Randomized, Parallel-GroupModerate/Severe Seasonal Allergic RhinitisMometasone Furoate vs. This compoundMometasone furoate led to significantly more symptom-free days and lower symptom scores.< 0.001 nih.gov

Emerging Therapeutic Applications: Diabetic Cardiomyopathy Research.

Research has explored the potential of this compound in emerging therapeutic applications, specifically in the context of diabetic cardiomyopathy. nih.govglpbio.comhoelzel-biotech.comresearchgate.net Diabetic cardiomyopathy is a distinct disease process characterized by cardiac remodeling stimulated by hyperglycemia. nih.gov Cardiac mast cells may become activated by metabolic byproducts of hyperglycemia and contribute to this remodeling by releasing cytokines and bioactive enzymes. nih.gov

A study using a murine model of diabetes induced by streptozotocin (B1681764) (STZ) investigated the effects of this compound, a pharmacologic stabilizer of mast cells. nih.govglpbio.com Diabetic mice exhibited significantly impaired heart function, increased cardiac mast cell density, and elevated mast cell secretions correlating with gene expression and cytokine levels associated with cardiac remodeling. nih.gov Treatment with this compound for 12 weeks halted contractile dysfunction in these diabetic mice and reduced cardiac mast cell density. nih.govresearchgate.net This reduction correlated with decreased bioactive enzyme secretions, reduced expression of extracellular matrix remodeling factors and collagen synthesis, and normalized cytokine levels. nih.gov this compound-treated diabetic mice showed significantly improved heart function compared with controls, with similar improvements in contractility and relaxation forces. glpbio.com However, the cardiac function of this compound-treated diabetic mice remained significantly impaired when compared to normal mice. nih.govglpbio.com The study concluded that manipulating cardiac mast cell function with this compound is sufficient to attenuate cardiomyopathy stimulated by diabetes, but other cellular pathways also contribute to the disease process. nih.gov this compound can significantly improve cardiac function in mice with diabetic cardiomyopathy, but it cannot restore normal function. glpbio.com

Study TypeModel OrganismConditionKey FindingsSource
ExperimentalMurineSTZ-induced DiabetesThis compound treatment halted contractile dysfunction, reduced cardiac mast cell density, decreased bioactive enzyme secretions, reduced expression of remodeling factors, normalized cytokine levels, improved heart function compared to controls. nih.govglpbio.comresearchgate.net

Comparative Efficacy Studies

The therapeutic efficacy of this compound has been compared to other commonly used asthma medications in various clinical trials. nih.gov

This compound versus Sodium Cromoglycate.

This compound and sodium cromoglycate are both mast cell stabilizers used in asthma management. wikipedia.orgwikipedia.orgvirginia.edu Studies comparing their effects, particularly on exercise-induced bronchoconstriction, have generally found no significant difference in efficacy between the two drugs. virginia.eduresearchgate.netersnet.orgnih.gov A systematic review of randomized controlled trials found no significant differences between this compound sodium and sodium cromoglycate regarding the maximum percentage decrease in forced expiratory volume in one second (FEV1), complete protection, or clinical protection in adults and children with exercise-induced bronchoconstriction. ersnet.orgnih.gov Some early studies suggested this compound might be more potent, but comparative clinical trials have not consistently demonstrated a significant advantage. researchgate.net

This compound versus Inhaled Corticosteroids.

Inhaled corticosteroids are considered a cornerstone of asthma management due to their potent anti-inflammatory effects. nih.govrespiratory-therapy.com While this compound also possesses anti-inflammatory properties, studies have indicated that inhaled corticosteroids are generally more effective, particularly in patients with more severe asthma. nih.goversnet.org Some studies have explored the use of this compound as an add-on therapy to inhaled corticosteroids or as a potential steroid-sparing agent. ersnet.orgbmj.comnih.gov One study in patients with steroid-resistant asthma showed that inhaled this compound sodium improved pulmonary function and decreased asthma severity, although the response was not homogeneous. nih.gov The Childhood Asthma Management Program (CAMP) study, a large clinical trial, compared budesonide (B1683875) (an inhaled corticosteroid), this compound, and placebo in children with mild-to-moderate asthma. taylorandfrancis.com This trial found that neither budesonide nor this compound had a better long-term effect on lung function growth compared to placebo. taylorandfrancis.com However, other studies suggest that adding this compound to high-dose inhaled corticosteroids can lead to improvements in symptoms and pulmonary function in patients not fully controlled on corticosteroids alone. ersnet.org

This compound versus Beta-Adrenergic Agonists.

Beta-adrenergic agonists, particularly short-acting beta-agonists (SABAs), are primarily used for quick relief of asthma symptoms and bronchodilation. wikipedia.orgrespiratory-therapy.com this compound, as a prophylactic agent, has a different role in asthma management compared to the rescue function of beta-agonists. wikipedia.org While SABAs are generally more effective for immediate bronchodilation and prevention of exercise-induced bronchoconstriction shortly before exercise, this compound provides a more sustained anti-inflammatory effect aimed at preventing symptoms over time. researchgate.net Studies have investigated this compound as an alternative to regularly administered inhaled beta-agonists in patients with mild to moderate asthma. nih.gov Some research suggests that this compound can be a useful adjunct to therapy with beta-adrenergic agonists. virginia.edu

This compound versus Methylxanthines and Leukotriene Modifiers.

Methylxanthines, such as theophylline (B1681296), and leukotriene modifiers are other classes of medications used in asthma treatment. nih.govrespiratory-therapy.comtandfonline.com this compound has been compared to both of these classes. nih.gov Some studies suggest that this compound sodium can be a successful replacement therapy for methylxanthines and may allow for a modest reduction in inhaled corticosteroid use in some patients. nih.gov Regarding leukotriene modifiers (such as montelukast (B128269) and zafirlukast), guidelines have suggested their use as alternatives to low-dose inhaled corticosteroids, sodium cromoglycate, this compound, or sustained-release theophylline in patients with mild persistent asthma. mcgill.ca There is no clear evidence of clinically significant differences in efficacy between chromones (like this compound and cromolyn), theophylline, and leukotriene modifiers when used as monotherapy for mild-to-moderate persistent asthma. tandfonline.com However, leukotriene modifiers have shown efficacy over a wider range of asthma severity in some studies and can provide additional improvement when used concurrently with inhaled corticosteroids in moderate to severe asthma. mcgill.ca

Health-Related Quality of Life Outcomes in Clinical Trials.

Clinical trials have assessed the impact of this compound sodium on the health-related quality of life in patients with asthma. ersnet.orgnih.govcapes.gov.br A year-long double-blind, placebo-controlled study using the St. George's Respiratory Questionnaire found that the Impacts component of the questionnaire was significantly improved in patients receiving this compound sodium compared to placebo. ersnet.orgnih.govcapes.gov.br Improvements were also noted in night-time asthma, asthma severity, and daytime inhaled bronchodilator use. ersnet.orgcapes.gov.br The improvement in the St. George's Questionnaire score with this compound sodium treatment was approximately double the change considered clinically significant. ersnet.orgcapes.gov.br Another study in patients with steroid-resistant asthma also reported that this compound was effective in improving quality of life. nih.gov

Pharmacokinetics and Biotransformation of Nedocromil

Absorption Profile

Systemic bioavailability of nedocromil sodium administered as an inhaled aerosol is low. pfizer.comrxlist.com Following inhalation, this compound sodium is deposited throughout the respiratory tract, with approximately 5% to 10% of the dose being absorbed from this route. e-lactancia.orgnih.gov A portion of the inhaled dose is swallowed through mucociliary clearance and subsequently absorbed from the gastrointestinal tract, although this absorption is also low. e-lactancia.org Studies involving high oral doses (600 mg single dose) have shown an absolute bioavailability of less than 2%. pfizer.comnyallergy.com

When administered as a 2% ophthalmic solution, systemic absorption is also low, with less than 4% of the total dose absorbed systemically following multiple dosing in adult volunteers. drugs.comhpra.ie Absorption from ophthalmic administration primarily occurs through the nasolacrimal duct rather than the conjunctiva. drugs.comhpra.ie

Data on absorption:

Route of AdministrationApproximate Systemic AbsorptionSource
Inhalation (aerosol)5% - 10% e-lactancia.orgnih.gov
Oral< 2% (high doses) pfizer.comnyallergy.com
Ophthalmic (2% solution)< 4% drugs.comhpra.ie

Distribution Characteristics

Metabolic Fate and Pathways

This compound is not metabolized in humans or animals after intravenous administration and is excreted unchanged. drugbank.comdrugs.come-lactancia.orgpfizer.comnih.govnyallergy.comdrugs.comunict.it This lack of metabolism simplifies its pharmacokinetic profile and suggests that animal testing regarding its safety is relevant to humans. nih.gov

Elimination Routes and Clearance

This compound is primarily eliminated unchanged from the body. drugbank.comdrugs.come-lactancia.orgpfizer.comnih.govnyallergy.comdrugs.com The main routes of excretion are urine and feces. In humans, approximately 70% of the administered dose is excreted in the urine, while about 30% is eliminated in the feces. drugbank.comdrugs.come-lactancia.orgpfizer.com

Following intravenous administration in healthy adults, urinary excretion accounted for approximately 70% of the dose. pfizer.com In a radiolabeled (14C) this compound intravenous study, urinary excretion accounted for 64% and fecal excretion for 36% of the dose over several days. pfizer.comnyallergy.comdrugs.com

The plasma concentration of this compound falls rapidly. e-lactancia.org The terminal half-life after single and multiple inhaled doses in asthmatic patients was approximately 1.5 hours. pfizer.com In healthy adults, the mean half-life after a single inhaled dose was reported as 3.3 hours. pfizer.comrxlist.com The terminal half-life after intravenous infusion in healthy adults was reported as 31.6 ± 7.6 minutes. fda.gov

This compound is considered a high clearance drug. nih.gov Mean total plasma clearance in healthy adults after intravenous infusion was 797 ± 186 ml/min. fda.gov

Data on elimination:

ParameterValueNotesSource
Urinary Excretion~70% (unchanged drug)In humans drugbank.comdrugs.come-lactancia.orgpfizer.com
Fecal Excretion~30% (unchanged drug)In humans drugbank.comdrugs.come-lactancia.orgpfizer.com
Terminal Half-life~1.5 hoursInhaled dose, asthmatic patients pfizer.com
Terminal Half-life3.3 hoursSingle inhaled dose, healthy adults pfizer.comrxlist.com
Terminal Half-life31.6 ± 7.6 minutesIV infusion, healthy adults fda.gov
Total Plasma Clearance797 ± 186 ml/min (10.2 ± 1.3 ml/min/kg)IV infusion, healthy adults fda.govnih.gov

Protein Binding Dynamics

This compound is approximately 89% bound to human plasma proteins. drugbank.come-lactancia.orgpfizer.comrxlist.comnyallergy.comdrugs.com This binding is reversible and occurs over a concentration range of 0.5 to 50 µg/mL. drugbank.compfizer.comrxlist.comdrugs.com

Data on protein binding:

ParameterValueNotesSource
Protein Binding~89%In human plasma, reversible drugbank.come-lactancia.orgpfizer.comrxlist.comnyallergy.comdrugs.com

Pharmacological Interactions of Nedocromil

Effects on Excretion Rates of Co-administered Drugs.

Nedocromil may influence the excretion rates of certain co-administered medications. Based on available data, this compound has the potential to decrease the excretion rate of several drugs. A decrease in the excretion rate of a co-administered drug can lead to increased serum levels of that drug, potentially enhancing its effects or increasing the risk of dose-related side effects. drugbank.com

Specific drugs for which a potential decrease in excretion rate by this compound has been noted include:

Dichlorobenzyl alcohol drugbank.com

Amoxicillin drugbank.com

Amrinone drugbank.com

Ancestim drugbank.com

Capecitabine drugbank.com

Capreomycin drugbank.com

Carbamazepine drugbank.com

Aclidinium drugbank.com

Acrivastine drugbank.com

Albutrepenonacog alfa drugbank.com

Ammonium chloride drugbank.com

Auranofin drugbank.com

Aurothioglucose drugbank.com

Azacitidine drugbank.com

Azathioprine drugbank.com

Budesonide (B1683875) drugbank.com

Bupropion drugbank.com

Salbutamol drugbank.com

It is important to note that while these potential interactions related to excretion rates have been identified, the clinical significance and the underlying mechanisms for many of these effects may require further detailed investigation through formal drug-drug interaction studies.

Influence of Co-administered Drugs on this compound Excretion.

The excretion rate of this compound can also be influenced by co-administered drugs. This compound is primarily eliminated unchanged through the kidneys and in feces. e-lactancia.orgdrugs.commedscape.comdrugs.comnyallergy.compfizer.comdrugbank.com Alterations in renal or hepatic function, or competition for transport mechanisms involved in excretion, could theoretically impact this compound's elimination.

Several drugs have been identified as potentially influencing the excretion rate of this compound, leading to altered serum levels:

Drugs that may decrease the excretion rate of this compound, potentially resulting in higher serum levels:

Diclofenac drugbank.com

Amphetamine drugbank.com

Amphotericin B drugbank.com

Ampicillin drugbank.com

Acetaminophen drugbank.com

Acetylsalicylic acid drugbank.com

Acyclovir drugbank.com

Adefovir dipivoxil drugbank.com

Aceclofenac drugbank.com

Acemetacin drugbank.com

Aminophenazone drugbank.com

Amitriptyline drugbank.com

Azapropazone drugbank.com

Azelaic acid drugbank.com

Alclofenac drugbank.com

Aldesleukin drugbank.com

Allopurinol drugbank.com

Bumadizone drugbank.com

Bumetanide drugbank.com

Buspirone drugbank.com

Butabarbital drugbank.com

Carbidopa drugbank.com

Carboplatin drugbank.com

Carmustine drugbank.com

Drugs that may increase the excretion rate of this compound, potentially resulting in lower serum levels and a possible reduction in efficacy:

Acetazolamide drugbank.comdrugbank.com

Despite these theoretical or observed potentials for interaction based on excretion, some sources indicate that no formal drug-drug interaction studies have been conducted with this compound. rxlist.comdrugs.comnyallergy.com However, in clinical studies, this compound has been co-administered with common anti-asthma medications, including inhaled and oral bronchodilators and inhaled corticosteroids, without reports of increased frequency of adverse events or laboratory abnormalities. rxlist.comdrugs.comnyallergy.com

While specific quantitative data on the magnitude of these excretion rate changes in the presence of co-administered drugs is limited in the provided sources, the listed interactions highlight potential areas for consideration in polypharmacy.

Potential Drug Interactions Affecting Excretion

Safety Profile and Tolerability in Clinical Investigations

Adverse Event Profile from Clinical Trials.

Clinical trials involving Nedocromil have reported a range of adverse events. The most frequently reported adverse effect, particularly with the inhaled formulation, is an unpleasant taste or taste perversion. mims.comnih.govcochrane.orgfda.govrxlist.compfizer.com In some studies, this led to a statistically higher rate of withdrawal from trials compared to placebo. pfizer.com

Other adverse events reported with varying frequencies in clinical trials include headache, which was sometimes reported as severe. mims.comfda.govrxlist.comrxabbvie.com Ocular formulations have been associated with local effects such as ocular burning, irritation, stinging, eye redness, photophobia, conjunctivitis, and nasal congestion. mims.comrxabbvie.com Respiratory system disorders like coughing, rhinitis, asthma, bronchospasm, and dyspnea have also been reported, though some of these events were similar to the underlying conditions being treated. mims.comfda.govrxlist.comrxabbvie.com

In some controlled trials, certain adverse events like headache, chest pain, and bronchitis showed a greater frequency with this compound compared to placebo in individual studies, but these trends were not consistently observed when data from multiple trials were pooled. fda.gov Serious treatment-related adverse events have been reported as infrequent in studies. nih.gov

While specific percentages can vary between studies and formulations (inhaled vs. ophthalmic), a summary of frequently reported adverse events from clinical trials is presented below:

Adverse EventFrequency (Approximate Range)Formulation (Example)Source Indices
Unpleasant Taste11.6% (Inhaled)Inhaled fda.govrxlist.compfizer.com
Headache~40% (Ophthalmic), 1.0% (Inhaled, severe)Ophthalmic, Inhaled fda.govrxlist.comrxabbvie.com
Ocular Burning/Irritation/Stinging10-30% (Ophthalmic)Ophthalmic rxabbvie.com
Nasal Congestion10-30% (Ophthalmic)Ophthalmic rxabbvie.com
Conjunctivitis1-10% (Ophthalmic)Ophthalmic rxabbvie.com
Eye Redness1-10% (Ophthalmic)Ophthalmic rxabbvie.com
Photophobia1-10% (Ophthalmic)Ophthalmic rxabbvie.com
Rhinitis1-10% (Ophthalmic)Ophthalmic rxabbvie.com
Coughing8.9% (Inhaled)Inhaled rxlist.com
Asthma1-10% (Ophthalmic)Ophthalmic rxabbvie.com

Note: Frequencies can vary based on the specific study design, formulation, and patient population. The table provides approximate ranges or specific findings from cited sources.

Absence of Carcinogenic or Mutagenic Potential.

Comprehensive nonclinical studies have investigated the potential of this compound to cause cancer or genetic mutations. A two-year inhalation carcinogenicity study in Wistar rats showed no evidence of carcinogenic potential at doses up to 24 mg/kg/day, which was significantly higher than the maximum recommended human daily dose based on body surface area. e-lactancia.orgnyallergy.comrxabbvie.comdrugs.com Similarly, a 21-month oral dietary carcinogenicity study in mice (B6C3F1 strain) also demonstrated no carcinogenic potential at doses up to 180 mg/kg/day, representing systemic exposures considerably greater than those in humans. e-lactancia.orgnyallergy.comdrugs.com

This compound has consistently shown no mutagenic potential across a standard battery of in vitro and in vivo assays. These include the Ames Salmonella/microsome plate assay, mitotic gene conversion in Saccharomyces cerevisiae, mouse lymphoma forward mutation assay, and mouse micronucleus assay. e-lactancia.orgrxabbvie.comdrugs.com Regulatory databases and safety data sheets further indicate that this compound is not listed as a chemical known to cause cancer by various environmental and health agencies. caymanchem.com

Developmental and Reproductive Toxicology.

Studies in animals have assessed the effects of this compound on development and reproduction. Reproduction and fertility studies conducted in mice and rats at subcutaneous doses up to 100 mg/kg/day, resulting in systemic exposures significantly exceeding those in humans, showed no adverse effects on male or female fertility. rxabbvie.comdrugs.com

Developmental toxicity studies performed in mice, rats, and rabbits using subcutaneous doses up to 100 mg/kg/day revealed no evidence of teratogenicity (birth defects) or harm to the fetus. e-lactancia.orgrxabbvie.comdrugs.com These doses were substantially higher than the maximum recommended human daily ocular dose on a mg/kg basis. rxabbvie.com

Regarding lactation, studies in rats have shown that this compound is excreted in milk after intravenous administration. rxabbvie.com However, the concentrations in animal milk were reported as very low, and it is not definitively known whether this compound is excreted in human milk. e-lactancia.orgrxabbvie.com Due to the lack of adequate and well-controlled studies in pregnant women and the fact that animal studies are not always predictive of human response, this compound should be used during pregnancy only if clearly needed. rxabbvie.comdrugs.com Caution is also advised when administering this compound to nursing women. rxabbvie.com

Future Directions in Nedocromil Research

Q & A

Q. What predictive models are effective for identifying asthma exacerbation risks in this compound-treated cohorts?

  • Methodological Guidance: Leverage machine learning algorithms (e.g., logistic regression with LASSO regularization) on datasets like CAMP. Key predictors include baseline FEV1, symptom frequency, and biomarker profiles (e.g., IgE). External validation in independent cohorts is essential to ensure generalizability .

Mechanistic and Translational Research

Q. Why does this compound exhibit cell-specific inhibition of leukotriene synthesis in eosinophils but not neutrophils?

  • Methodological Guidance: Investigate cell-specific signaling pathways using phosphoproteomics and knockout models . This compound’s selective action may stem from differential expression of PKC isoforms or glutathione-S-transferase activity in eosinophils .

Q. How can researchers model this compound’s pharmacokinetics/pharmacodynamics (PK/PD) in preclinical studies?

  • Methodological Guidance: Use bronchoalveolar lavage (BAL) in animal models to measure lung deposition and anti-inflammatory markers (e.g., IL-4/IL-5). Pair with compartmental PK models to estimate tissue distribution and elimination half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nedocromil
Reactant of Route 2
Nedocromil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.